2-Aminodiphenylamine

Übersicht

Beschreibung

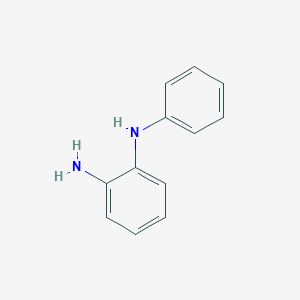

2-Aminodiphenylamine (2-ADPA), also known as N-phenyl-o-phenylenediamine (CAS: 534-85-0), is an aromatic amine with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol. Its structure consists of two benzene rings linked by an amine group, with a secondary amino group at the ortho position (Figure 1). Key physicochemical properties include a melting point of 77–80°C, boiling point of 332.7°C, and density of 1.2 g/cm³ .

2-ADPA has garnered significant attention in materials science due to its redox-active nature and ability to form conductive polymers. Recent studies highlight its application in electrochemical sensors, particularly for detecting dopamine (DA) in biological samples. When doped with silver nanoparticles (AgNPs), 2-ADPA-based polymeric materials exhibit enhanced electrocatalytic activity, enabling selective DA detection even in the presence of interferents like uric acid (UA) and ascorbic acid (AA) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Aminodiphenylamine can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with phenylhydrazine in the presence of a copper catalyst (CuPc) and copper acetate (Cu(OAc)2) in acetonitrile at 15°C. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography, yielding a 71% product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of hydrogen-transfer catalysts and hydrogen acceptors. For example, phenylenediamine can react with pimelinketone in the presence of a palladium catalyst and alpha-methyl styrene as a hydrogen acceptor. This method requires high temperature and pressure conditions .

Analyse Chemischer Reaktionen

2-Aminodiphenylamine undergoes various chemical reactions, including:

Reduction: It can be reduced to form 2-nitrodiphenylamine using palladium nanoparticles supported on graphene oxide.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include selenium (IV), palladium nanoparticles, and various acids and bases. The major products formed from these reactions include phenylbenzoselenadiazolium cation and 2-nitrodiphenylamine .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

2-ADPA serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo oxidation and reduction reactions allows it to participate in the formation of derivatives like N-Phenyl-o-phenylenediamine and 2-nitrodiphenylamine. The reactions include:

- Oxidation : Converts to phenylbenzoselenadiazolium cation in acidic media.

- Reduction : Forms 2-nitrodiphenylamine using palladium nanoparticles on graphene oxide.

- Substitution Reactions : Engages with different reagents to create various derivatives.

Biological Applications

Detection of Biomolecules

One of the notable applications of 2-ADPA is in biosensing, particularly for detecting dopamine in the presence of interfering substances like uric acid. This is achieved through the development of silver nanoparticle-doped electrodes (AgNPs-2ADPA), which enhance electrocatalytic activity and selectivity for dopamine detection.

Antimicrobial and Antioxidant Properties

Research indicates that derivatives of 2-ADPA exhibit significant antimicrobial and antioxidant activities. For instance, studies have shown that certain synthesized compounds derived from 2-ADPA possess antibacterial properties against various strains, with minimum inhibitory concentrations (MICs) ranging from 0.312 to 5 mg/mL .

Medical Applications

Drug Delivery Systems

In medicine, 2-ADPA is explored for its potential in drug delivery systems. Its chemical properties allow it to be integrated into formulations aimed at enhancing the bioavailability and efficacy of therapeutic agents.

Industrial Applications

Conductive Polymers and Catalysis

In industrial settings, 2-ADPA is utilized in the production of conductive polymers and as a catalyst in fuel cells. Its incorporation into polymer matrices, especially when combined with materials like graphene oxide or palladium nanoparticles, enhances the performance of these systems in energy applications.

Case Study 1: Electrochemical Properties

A study conducted by Wei-Chih Chen et al. explored the electrochemical copolymerization of 2-ADPA with aniline. The results indicated that copolymers exhibited unique redox characteristics compared to their homopolymers, suggesting potential applications in electrochemical sensors and devices .

Case Study 2: Antimicrobial Efficacy

In an investigation published in MDPI, several derivatives synthesized from 2-ADPA were tested for their antimicrobial properties. The findings demonstrated that specific compounds had strong antibiofilm activity against Staphylococcus aureus, highlighting their potential as therapeutic agents .

Table 1: Chemical Reactions Involving 2-Aminodiphenylamine

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Phenylbenzoselenadiazolium cation | Acidic media |

| Reduction | 2-Nitrodiphenylamine | Palladium on graphene oxide |

| Substitution | Various derivatives | Varies by reagent |

| Compound | MIC (mg/mL) | Antibiofilm Activity (MBIC) |

|---|---|---|

| Compound 1 | 0.312 | 0.156 |

| Compound 9 | 5 | 0.078 |

Wirkmechanismus

The mechanism of action of 2-Aminodiphenylamine involves its interaction with various molecular targets and pathways. For example, it forms inclusion complexes with β-cyclodextrin, which enhances its solubility and stability. The primary amino group of this compound is not involved in the complex formation, and the interaction occurs via the phenylimine moiety . Additionally, it reacts with selenium (IV) to form phenylbenzoselenadiazolium cation in acidic media .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Diphenylamine

Table 1: Structural and Functional Comparison of Diphenylamine Derivatives

Key Insights :

- Positional Isomerism: The ortho-substituted amino group in 2-ADPA enhances its electrochemical activity compared to the para-substituted 4-ADPA. Poly(2-ADPA) exhibits superior conductivity and catalytic performance in DA detection due to optimized electron transfer pathways .

- Functional Groups: Unlike tofenamic acid or thyroxine, 2-ADPA lacks bulky substituents (e.g., iodine or carboxyl groups), enabling easier polymerization and integration into nanocomposites .

Table 2: Performance Metrics of 2-ADPA and Comparable Materials in DA Detection

Key Findings :

- Catalytic Activity: AgNPs-2ADPA achieves a sensitivity of 0.45 µA/µM and a detection limit of 4 nM for DA, outperforming poly(4-ADPA) and other nanomaterials like graphene-yttrium vanadate. This is attributed to the synergistic effect of AgNPs (enhancing electron transfer) and the ortho-amino group (providing active sites for DA oxidation) .

- Interference Resistance : 2-ADPA-based sensors retain >90% of their DA response even with 10-fold excess UA/AA, whereas poly(4-ADPA) shows significant signal suppression due to poorer ion selectivity .

Biologische Aktivität

2-Aminodiphenylamine (2-ADPA) is a compound with diverse biological activities, primarily known for its applications in various fields, including medicinal chemistry, electrochemistry, and materials science. This article synthesizes current research findings on the biological activity of 2-ADPA, focusing on its antioxidant properties, antimicrobial effects, and potential as a catalyst in electrochemical applications.

Chemical Structure and Properties

2-ADPA is an organic compound characterized by two phenyl groups attached to an amino group. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity. The compound's structure allows for interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Antioxidant Activity

Recent studies have evaluated the antioxidant capacity of 2-ADPA and its derivatives. The total antioxidant capacity (TAC) can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. In one study, various derivatives of 2-ADPA were synthesized and tested for their TAC. The results indicated that some derivatives exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Table 1: Antioxidant Activity of 2-ADPA Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 65 | 70 |

| Derivative 1 | 75 | 80 |

| Derivative 2 | 60 | 65 |

Antimicrobial Properties

The antimicrobial activity of 2-ADPA has been investigated against various bacterial strains. Studies have shown that certain derivatives possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, indicating their effectiveness against pathogens .

Table 2: Antimicrobial Activity of 2-ADPA Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 50 | 100 |

| Derivative 1 | 25 | 50 |

| Derivative 2 | 75 | 150 |

Electrochemical Applications

In addition to its biological activities, 2-ADPA has been explored for its electrochemical properties. Research indicates that it can be utilized in the fabrication of electrodes for sensors and fuel cells. For instance, silver nanoparticle-doped 2-ADPA electrodes have demonstrated remarkable catalytic activity in electrochemical reactions . The incorporation of silver nanoparticles enhances the conductivity and reactivity of the electrode material.

Case Study: Silver Nanoparticle-Doped Electrodes

A recent study involved the synthesis of silver nanoparticle-doped 2-ADPA electrodes which exhibited enhanced performance in electrochemical applications. The study highlighted:

- Catalytic Efficiency : Enhanced electron transfer rates were observed.

- Stability : Improved stability under operational conditions.

- Application : Potential use in direct methanol fuel cells.

Toxicological Considerations

Despite its beneficial properties, it is essential to consider the toxicological aspects of 2-ADPA. Studies have reported that exposure to high concentrations can lead to adverse health effects, including skin irritation and potential carcinogenicity . Therefore, safety assessments are crucial when considering its application in pharmaceuticals or consumer products.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-aminodiphenylamine in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar amines (e.g., 4-aminodiphenylamine), researchers must prioritize:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust (P261, P273 ).

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P391 ).

- First Aid : Immediate flushing with water for 15+ minutes after skin/eye exposure (P305+P351+P338 ).

Q. How can researchers synthesize this compound with high purity for initial characterization?

- Methodological Answer :

- Reductive Amination : Reduce nitro precursors (e.g., 2-nitrodiphenylamine) using catalytic hydrogenation (Pd/C, H₂ gas) .

- Purification : Recrystallize from ethanol/water mixtures to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Validation : Confirm structure via FT-IR (N-H stretch ~3400 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm) .

Q. What spectroscopic techniques are suitable for characterizing this compound in solution?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect π→π* transitions in aromatic amines (λmax ~280–320 nm in ethanol) .

- Fluorescence Quenching : Assess interactions with electron-deficient compounds (e.g., nitroaromatics) via Stern-Volmer plots .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~185) .

Advanced Research Questions

Q. How does pH influence the stability and supramolecular assembly of this compound in aqueous systems?

- Methodological Answer :

- pH-Dependent Solubility : At acidic pH (≤3), protonation of the amine group enhances solubility (log P ~1.2). At neutral pH, aggregation occurs due to hydrophobic interactions .

- Cyclodextrin Encapsulation : Use β-cyclodextrin (β-CD) to improve aqueous stability. Monitor host-guest interactions via ROESY NMR (cross-peaks between aromatic protons and β-CD cavity) .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC quantification of degradation products (e.g., quinone imines) .

Q. What electrochemical methods are effective for studying this compound’s redox behavior?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Use a glassy carbon electrode in 0.1 M H₂SO₄. Observe oxidation peaks at ~0.5 V (amine to radical cation) and ~0.8 V (formation of nitroxide intermediates) .

- Controlled-Potential Electrolysis : Optimize potentials for selective sulfonylation (e.g., at 0.75 V in acetonitrile with Na₂SO₃) to yield sulfonamide derivatives .

- Theoretical Modeling : Compare experimental CV data with DFT calculations (e.g., HOMO-LUMO gaps) to validate redox pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures (e.g., tautomeric forms) .

- Collaborative Studies : Share raw data (e.g., via repositories like Zenodo) for peer validation of unexpected results (e.g., anomalous fluorescence yields) .

Eigenschaften

IUPAC Name |

2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPRRWCTNLGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049315 | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-85-0 | |

| Record name | N-Phenyl-o-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.